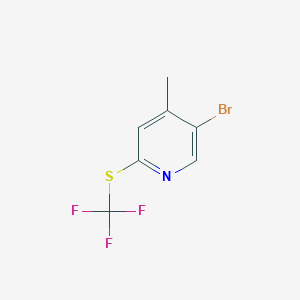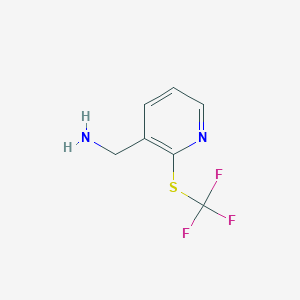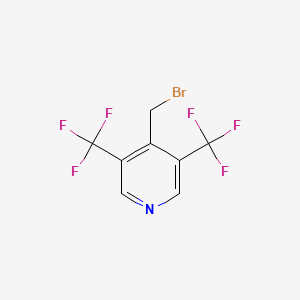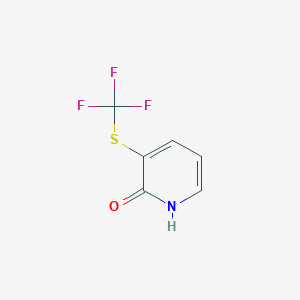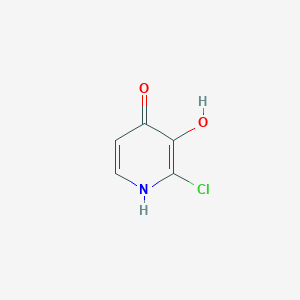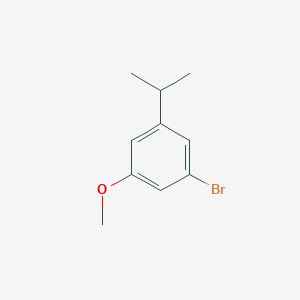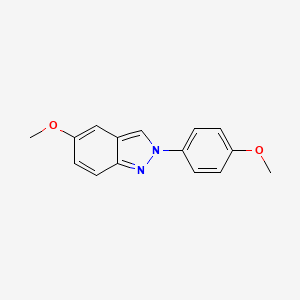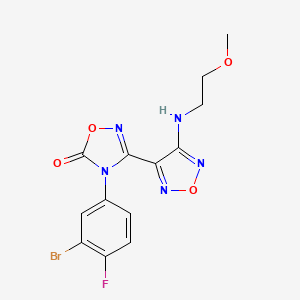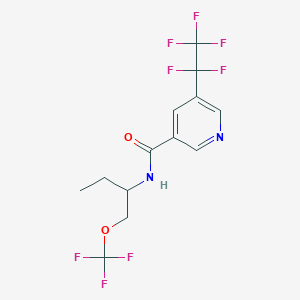
5-Pentafluoroethyl-N-(1-trifluoromethoxymethylpropyl)-nicotinamide
Übersicht
Beschreibung
5-Pentafluoroethyl-N-(1-trifluoromethoxymethylpropyl)-nicotinamide, commonly referred to as PTMN, is a chemical compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. PTMN is a derivative of nicotinamide, a type of vitamin B3, and has been shown to exhibit unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
PTMN has shown potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory properties and has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis. PTMN has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PTMN has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.
Wirkmechanismus
The exact mechanism of action of PTMN is not fully understood. However, it has been shown to interact with various molecular targets such as the NLRP3 inflammasome and the AMP-activated protein kinase (AMPK) pathway. PTMN has also been shown to inhibit the production of pro-inflammatory cytokines and modulate the immune response.
Biochemical and Physiological Effects:
PTMN has been shown to exhibit unique biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and decrease oxidative stress. PTMN has also been shown to improve glucose metabolism and insulin sensitivity. Furthermore, PTMN has been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
PTMN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, PTMN exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, PTMN also has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied in humans. Additionally, the exact dosage and administration of PTMN for therapeutic use is not yet established.
Zukünftige Richtungen
There are several future directions for research on PTMN. One area of research is the development of PTMN as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of PTMN and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the potential use of PTMN in cancer therapy needs to be further explored. Finally, more research is needed to establish the optimal dosage and administration of PTMN for therapeutic use.
Conclusion:
In conclusion, PTMN is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its unique biochemical and physiological effects make it an attractive candidate for further study. While there are still limitations and uncertainties regarding its use, the future directions for research on PTMN are promising.
Eigenschaften
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-N-[1-(trifluoromethoxy)butan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F8N2O2/c1-2-9(6-25-13(19,20)21)23-10(24)7-3-8(5-22-4-7)11(14,15)12(16,17)18/h3-5,9H,2,6H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLXOQKLZKRGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120794 | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204235-24-4 | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



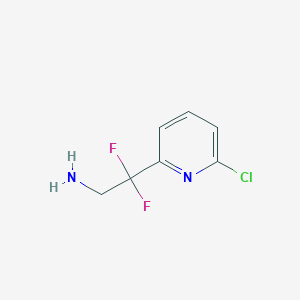
![[3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine](/img/structure/B3221028.png)
![6-Chloro-N-[2-(trifluoromethoxy)ethyl]nicotinamide](/img/structure/B3221036.png)

